N-Vinyloxycarbonyl-L-alanine
Description
Structure
3D Structure
Properties
CAS No. |
44980-51-0 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S)-2-(ethenoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(10)7-4(2)5(8)9/h3-4H,1H2,2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
InChI Key |
TZJSRVJKJPOOQV-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC=C |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC=C |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of N Vinyloxycarbonyl L Alanine
Established Synthetic Routes to N-Vinyloxycarbonyl-L-alanine
The primary method for the synthesis of this compound involves the direct N-acylation of L-alanine with a suitable vinyloxycarbonylating agent. This approach is a specific example of the broader strategy of aminoprotection, which is fundamental in peptide synthesis and the chemical modification of amino acids.
The choice of solvent is critical, with a biphasic system often employed, consisting of water and a water-immiscible organic solvent. This setup allows for the separation of the product into the organic phase as it is formed, which can help to drive the reaction to completion and simplify the purification process.
Several factors can be manipulated to enhance the yield and purity of this compound. The careful control of pH is crucial; it must be high enough to ensure a sufficient concentration of the deprotonated, nucleophilic form of L-alanine, yet not so high as to cause significant hydrolysis of the vinyl chloroformate reagent.
The stoichiometry of the reactants is another important consideration. While a slight excess of vinyl chloroformate can ensure the complete conversion of L-alanine, a large excess should be avoided as it can lead to the formation of byproducts and complicate the purification process. The rate of addition of vinyl chloroformate is also a key parameter; slow, dropwise addition helps to maintain a low concentration of the acylating agent in the reaction mixture, which can suppress side reactions.
Temperature control is essential for minimizing the degradation of both the starting materials and the product. Lower temperatures generally favor higher yields and purity. Post-reaction workup, including extraction and crystallization, is critical for isolating the pure product.
| Parameter | Condition | Rationale |
| pH | 9-10.5 | Ensures sufficient deprotonation of the amino group while minimizing hydrolysis of vinyl chloroformate. |
| Temperature | 0-5 °C | Reduces the rate of side reactions and reagent decomposition. |
| Stoichiometry | Slight excess of vinyl chloroformate | Drives the reaction to completion. |
| Solvent | Biphasic (e.g., water/diethyl ether) | Facilitates product separation and purification. |
The synthetic strategy employed for this compound is analogous to the methods used for the preparation of other widely used N-protected amino acids. For instance, the synthesis of N-benzyloxycarbonyl (Cbz or Z) protected amino acids involves the use of benzyl chloroformate under similar Schotten-Baumann conditions. Likewise, the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group is achieved using Fmoc-chloride or Fmoc-succinimidyl carbonate.
The tert-butyloxycarbonyl (Boc) group, another cornerstone of peptide synthesis, is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. These analogous reactions all rely on the same fundamental principle: the nucleophilic attack of the amino group of the amino acid on an electrophilic carbonyl carbon of the protecting group precursor. The specific reaction conditions are tailored based on the reactivity and stability of the particular acylating agent and the desired protected amino acid.
Chemical Properties and Reactivity of the Vinyloxycarbonyl (VOC) Moiety
The chemical properties of the vinyloxycarbonyl group are central to its function as a protecting group. Its stability under certain conditions and its selective removal under others are key to its utility in multi-step organic synthesis.
Carbamate (B1207046) protecting groups, including the vinyloxycarbonyl group, are generally stable under a range of chemical conditions. They are notably resistant to basic hydrolysis, which allows for the deprotection of other protecting groups, such as esters, in the presence of a VOC-protected amine. The VOC group is also stable to many nucleophilic reagents.
However, like other carbamates, the VOC group is susceptible to cleavage under acidic conditions. The vinyl group itself is known to be labile under acidic conditions. The stability of the VOC group is a critical factor in planning a synthetic route, as it must remain intact during other chemical transformations and be selectively removable when desired.
| Condition | Stability of VOC Group |
| Strongly Basic (e.g., NaOH) | Generally Stable |
| Strongly Acidic (e.g., HBr, TFA) | Labile |
| Mildly Acidic (e.g., acetic acid) | Potentially Labile |
| Catalytic Hydrogenation | Likely Stable |
The installation of the vinyloxycarbonyl group onto the amino group of L-alanine proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the deprotonation of the amino group of L-alanine by a base, forming a more potent nucleophile. This alaninate anion then attacks the electrophilic carbonyl carbon of vinyl chloroformate.
Iii. Advanced Applications of N Vinyloxycarbonyl L Alanine in Chemical Synthesis and Materials Science
Polymerization Chemistry and Applications in Materials Science
N-Vinyloxycarbonyl-L-alanine as a Polymerizable Monomer
This compound belongs to a class of vinyl monomers functionalized with amino acids, which are of significant interest for creating biocompatible and functional polymers. mdpi.comnih.gov The presence of the vinyloxy group allows it to act as a monomer in various polymerization reactions. Polymer chains formed through the free radical polymerization of vinyl monomers are known for their stability and resistance to physicochemical changes, which imparts robustness to the resulting materials. nih.gov
The general strategy involves modifying an amino acid with a vinylic moiety, either at the N-terminal or C-terminal end, to produce a monomer that combines the functionality of the amino acid with the stability of a carbon-carbon polymer backbone. nih.gov In the case of this compound, the vinyloxycarbonyl group serves as the polymerizable handle. While specific studies on the polymerization of this compound are not extensively detailed in the literature, its structural similarity to other polymerizable amino acid derivatives, such as N-acryloyl-l-alanine and vinyl ethers, suggests its capability to undergo polymerization. nih.govresearchgate.net The polymerization of such monomers can lead to the formation of poly(amino acid)s with unique properties and potential for various bioapplications. zju.edu.cn
Investigation of Homopolymerization and Copolymerization Mechanisms
The polymerization of this compound can theoretically proceed via several mechanisms, primarily dictated by the nature of its vinyloxy group.
Cationic Polymerization : Vinyl ethers are particularly susceptible to cationic polymerization due to the electron-donating nature of the oxygen atom, which stabilizes the growing carbocationic chain end. nih.gov This mechanism offers a versatile platform for producing polymers with tailored properties. nih.gov It is plausible that this compound could be polymerized using a cationic initiator.
Radical Polymerization : While less common for vinyl ethers, radical polymerization could be another route. Techniques like Atom Transfer Radical Polymerization (ATRP) and conventional Free Radical Polymerization (FRP) have been successfully employed for other vinyl-functionalized amino acid monomers. zju.edu.cn ATRP, in particular, allows for the synthesis of polymers with controlled molecular weights and low polydispersity. researchgate.netzju.edu.cn
Copolymerization : this compound can also be used in copolymerization reactions with other monomers. This approach is valuable for tuning the properties of the final polymer. For instance, copolymerizing with hydrophilic monomers could enhance water solubility, while copolymerizing with cross-linking agents can form robust, reticulated networks. nih.gov The synthesis of Copolymer-1, a treatment for multiple sclerosis, involves the copolymerization of the N-carboxyanhydrides of alanine (B10760859), lysine (B10760008), glutamic acid, and tyrosine, highlighting the importance of copolymerization in creating functional biomaterials. google.com
The choice of polymerization technique would influence the structure, molecular weight, and properties of the resulting polymer, opening avenues for creating materials tailored for specific applications.
Incorporation into Hydrophilic Polymer Matrices and Hydrogel Formulations
Polymers derived from this compound are promising candidates for creating hydrophilic materials and hydrogels. Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them suitable for various biomedical applications, including drug delivery and tissue engineering. mdpi.com
Amino acid-based gels can be formed by polymerizing vinyl monomers derivatized with amino acids in the presence of cross-linking agents. nih.gov The resulting hydrogels can exhibit good mechanical strength. nih.gov For instance, poly(L-alanine) segments have been incorporated into amphiphilic polymer conetworks (APCNs), which are crosslinked networks of hydrophilic and hydrophobic polymer segments that undergo nanophase separation in water. mdpi.com Similarly, poly (N-methacryloyl-L-alanine acid) has been grafted onto chitosan (B1678972) microspheres to create novel adsorbent materials. nih.gov
The incorporation of this compound polymers into such matrices could be achieved through several routes:
Copolymerization : Copolymerizing this compound with hydrophilic comonomers and a cross-linker would directly yield a hydrogel network.
Post-polymerization Modification : The resulting polymer could be chemically modified to introduce hydrophilic functional groups.
Blending : The polymer could be blended with other hydrophilic polymers to form composite materials.
The properties of the resulting hydrogels, such as swelling ratio, mechanical stiffness, and biodegradability, could be tuned by adjusting the monomer composition and cross-linking density.
Design and Performance of L-Alanine-Derived Low-Molecular-Weight Organogelators
Low-molecular-weight organogelators (LMOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks, entrapping the solvent and leading to gel formation. L-alanine derivatives have been identified as excellent gelators, capable of forming gels even at low concentrations. zju.edu.cngoogle.com
The design of these gelators often involves attaching a long alkyl chain to the amino acid, creating an amphiphilic structure. The self-assembly process is driven by non-covalent interactions, including hydrogen bonding between the amino acid headgroups and van der Waals forces between the alkyl chains.
| Gelator Type | Solvent(s) | Key Interactions | Resulting Structure |
| N-dodecanoyl-L-amino acids | Polar and Apolar Solvents | Hydrogen bonding (amide and carboxylic acid groups), Dispersion forces | Lamellar self-assemblies, Parallel tapes |
| L-alanine derivatives with long carbon chains (C10-C13) | Acetonitrile | High self-molecular recognition | Helical or sheet-like self-molecular aggregates |
| Bis-urea gelators with amino acid end-groups | Apolar and Polar Solvents | Hydrogen bonding (urea groups) | Fibrillar networks |
This table summarizes data on different L-alanine-derived low-molecular-weight organogelators and their properties.
Research has shown that the gelation ability and thermal stability of these organogels can be controlled by modifying the molecular structure of the gelator and its concentration. zju.edu.cngoogle.com For example, N-dodecanoyl-L-alanine forms lamellar self-assemblies in crystals, driven by strong hydrogen bonds forming a cyclic motif between carboxylic acid groups and chain-like motifs between amide groups. rsc.org The resulting fibrillar networks create gels that can be transparent in apolar solvents like toluene (B28343) and opaque in polar solvents like water. rsc.org
Synthesis of Complex Amino Acid Derivatives and Unnatural Amino Acids
This compound serves not only as a monomer but also as a protected form of L-alanine that can be used as a starting material for synthesizing more complex amino acid structures. The synthesis of unnatural amino acids is of great importance in medicinal chemistry as they are key building blocks for novel pharmaceuticals. nih.govprinceton.edu
Chemical Modification Routes to Novel L-Alanine Structures
Starting from L-alanine, various chemical modifications can be employed to create a diverse range of derivatives. These methods often involve the protection of the amino or carboxyl group, followed by modification of the side chain or other parts of the molecule.
Examples of Chemical Modifications:
N-Phthaloylation : L-alanine can be reacted with phthalic anhydride (B1165640) to produce N-phthaloyl-(S)-alanine. This derivative is a useful intermediate in organic synthesis and can be converted to the corresponding acyl chloride, N-phthaloyl-(S)-alanyl chloride, which is a chiral ligand used in asymmetric synthesis. tsijournals.com
Sulfonamide Formation : The reaction of alanine with benzenesulphonyl chloride yields alanine-based phenyl sulphonamide derivatives. These compounds have been investigated for their potential antimicrobial and antioxidant activities. researchgate.net
Dehydration to Nitriles : L-asparagine, a close structural relative of alanine, can be dehydrated to form β-cyano-L-alanine. This reaction provides a route to amino acid nitriles, which are valuable synthetic intermediates. acs.org
Protected Intermediates : Novel processes for preparing protected L-alanine derivatives are continuously being developed, as these compounds are crucial intermediates in the synthesis of pharmaceuticals, such as opioid modulators. google.com
These chemical routes allow for the systematic modification of the L-alanine scaffold to generate new molecules with tailored properties and biological activities.
Biocatalytic Approaches for the Enantioselective Synthesis of L-Alanine Derivatives
Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure amino acids. princeton.edu Enzymes can catalyze reactions with high specificity and efficiency under mild conditions.
Several enzymatic strategies have been developed for the synthesis of L-alanine and its derivatives:
Reductive Amination : L-alanine dehydrogenase (AlaDH) is an enzyme that catalyzes the reversible reductive amination of pyruvate (B1213749) to L-alanine. nih.gov This enzyme has been shown to accept various pyruvate derivatives as substrates, enabling the synthesis of a range of L-alanine derivatives. nih.gov
Multi-Enzyme Cascades : Complex syntheses can be achieved by combining multiple enzymes in a one-pot reaction. For example, a triple-enzyme system has been developed to produce L-alanine from cis-butenedioic anhydride. rsc.org This cascade uses maleate (B1232345) isomerase, aspartase, and aspartate β-decarboxylase. rsc.org Another innovative approach involves a nine-enzyme cascade to produce L-alanine from methanol, offering a sustainable route from C1 feedstocks. tum.de
Decarboxylative Aldol (B89426) Reactions : A pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzyme, UstD, can catalyze a decarboxylative aldol reaction. It decarboxylates L-aspartate to form a nucleophilic enamine intermediate, which then attacks an aldehyde to form a new carbon-carbon bond, leading to γ-hydroxy amino acid derivatives. nih.gov
These biocatalytic methods are crucial for the efficient and selective synthesis of chiral L-alanine derivatives, which are essential for pharmaceutical and biotechnological applications.
Importance of Amino Acid Derivatives as Building Blocks in Pharmaceutical Research
Amino acid derivatives are fundamental building blocks in modern medicinal chemistry and pharmaceutical research, providing a unique combination of functionality and three-dimensional structure. acs.org Their significance stems from the inherent properties of amino acids, including chirality and the presence of readily functionalized amine and carboxyl groups, which make them invaluable starting materials for the synthesis of complex drug molecules. acs.org The structural diversity and functional versatility of these derivatives allow them to be widely used as chiral building blocks and molecular scaffolds in the development of new therapeutic agents. researchgate.net
The chirality of amino acids is a crucial aspect of their application in pharmaceuticals. Most biological molecules, such as enzymes and receptors, are chiral, meaning they interact differently with the various stereoisomers of a drug molecule. Consequently, the different enantiomers of a chiral drug can exhibit significant variances in their biological properties, including pharmacology, toxicology, and metabolism. nih.gov Utilizing pure chiral amino acids and their derivatives as starting materials allows for the synthesis of enantiomerically pure compounds, which can lead to drugs with improved selectivity, greater efficacy, and reduced side effects. nih.gov This approach, known as chiral pool synthesis, is a key strategy in asymmetric synthesis. nih.gov It is estimated that over 30% of small-molecule drugs contain residues of custom-designed amino acids or their derivatives. researchgate.net
Amino acid derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including antibiotics, antiviral agents, and anticancer drugs. They provide the necessary structural foundations for the final biological activity of these drugs. For instance, L-phenylbutyric acid (homophenylalanine) is a key chiral intermediate for several antihypertensive drugs. Furthermore, unnatural amino acids (UAAs)—those not found in the 20 common proteinogenic amino acids—offer expanded possibilities for drug design. Incorporating UAAs can improve drug stability, solubility, and targeting, providing greater flexibility in modulating the pharmacological properties of a molecule.
The role of these derivatives extends beyond being simple synthetic intermediates. They are integral components of peptidomimetic drugs, which are designed to mimic natural peptides but often have improved stability and oral bioavailability. acs.org Additionally, some amino acid derivatives are therapeutic agents in their own right. A prominent example is L-DOPA, a derivative of tyrosine, which is used to treat Parkinson's disease by replenishing dopamine (B1211576) levels in the brain. amerigoscientific.com
The table below highlights several examples of drugs that are derived from or incorporate amino acid derivatives, showcasing the broad impact of these building blocks in medicine.
| Drug | Therapeutic Area | Amino Acid Precursor/Derivative | Role of the Amino Acid Derivative |
|---|---|---|---|
| L-DOPA | Neurology (Parkinson's Disease) | Tyrosine | Active pharmaceutical ingredient that acts as a precursor to the neurotransmitter dopamine. amerigoscientific.com |
| Capivasertib | Oncology | Chiral Amino Acid | The stereocenter is introduced early in the synthesis using a chiral amino acid, defining the drug's final stereochemistry. nih.gov |
| Setmelanotide | Endocrinology (Obesity) | Unnatural Amino Acids | A cyclic peptide assembled using solid-phase synthesis with modified amino acids to enhance stability and activity. researchgate.net |
| Remdesivir | Virology (Antiviral) | Alanine Derivative | Features an amino acid-derived structural fragment crucial for its mechanism of action. researchgate.net |
| "Pril" Antihypertensives (e.g., Enalapril) | Cardiology (Hypertension) | L-phenylbutyric acid (Homophenylalanine) | Serves as a common chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. |
Iv. Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For N-Vinyloxycarbonyl-L-alanine, the FTIR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C=C functional groups.
Key expected vibrational frequencies for this compound would include:
N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of the amine group.
C-H Stretching: Aliphatic and vinylic C-H stretching vibrations are expected around 2850-3100 cm⁻¹.
C=O Stretching: The carbonyl groups in the carbamate (B1207046) and carboxylic acid moieties would exhibit strong absorption bands in the range of 1680-1760 cm⁻¹.
C=C Stretching: The vinyl group's carbon-carbon double bond stretch would appear around 1620-1680 cm⁻¹.
C-O Stretching: These vibrations, from the carboxylic acid and ester-like carbamate group, would be found in the 1000-1300 cm⁻¹ region.
Interactive Data Table: Expected FTIR Peaks for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3300-3500 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C-H (Vinylic) | 3000-3100 | Stretching |
| C=O (Carbamate) | 1680-1720 | Stretching |
| C=O (Carboxylic Acid) | 1700-1760 | Stretching |
| C=C (Vinyl) | 1620-1680 | Stretching |
| C-O | 1000-1300 | Stretching |
Raman Spectroscopy (FT-Raman) for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes that involve a change in the polarizability of the molecule. For this compound, FT-Raman spectroscopy would be particularly useful for observing the vibrations of the C=C and C-C skeletal bonds, which often give strong Raman signals. The symmetric vibrations of the molecule are typically more prominent in Raman spectra.
Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes
Terahertz (THz) spectroscopy explores the low-frequency vibrational modes in the range of 0.1 to 10 THz (3-333 cm⁻¹). These modes are often associated with collective intermolecular vibrations and large-amplitude intramolecular motions, such as torsional modes of the entire molecule and vibrations of the crystal lattice. For this compound, THz spectroscopy could provide insights into its solid-state structure and intermolecular interactions, such as hydrogen bonding.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet, visible, or near-infrared light.
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Properties
UV-Vis-NIR spectroscopy measures the absorption of light in the 190-2500 nm range, which corresponds to electronic transitions from the ground state to excited states. For this compound, the expected electronic transitions would be π → π* transitions associated with the C=C and C=O chromophores, and n → π* transitions of the carbonyl groups. The vinyloxycarbonyl group, being a conjugated system, would influence the position and intensity of these absorption bands. Generally, unconjugated carbonyl groups exhibit a weak n → π* transition around 270-300 nm.
Photoluminescence (PL) Studies for Emission Characteristics
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence and phosphorescence. While many amino acid derivatives are not strongly fluorescent on their own, the introduction of the vinyloxycarbonyl group could potentially introduce emissive properties. PL studies would involve exciting the molecule at its absorption maximum and measuring the emission spectrum to determine the wavelength and intensity of any emitted light, providing information about the excited electronic states of the molecule.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a critical technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a crystalline sample, researchers can elucidate its crystal structure, lattice parameters, and crystalline phase. However, a comprehensive search has yielded no specific XRD studies conducted on this compound.
Powder X-ray diffraction (PXRD) is employed to identify the crystalline phases of a bulk sample and can be used to assess its purity. This technique is particularly useful for materials that are not amenable to single-crystal growth. Despite its utility, no PXRD patterns for this compound have been reported in the scientific literature, precluding the identification of its characteristic diffraction peaks and crystalline phase.
Advanced Microscopic and Surface Characterization Techniques for Aggregates and Assemblies
Advanced microscopic techniques are instrumental in visualizing the morphology and surface topography of molecular aggregates and assemblies, such as gels and films, at the nanoscale. These methods provide insights into the supramolecular organization of compounds. However, no studies employing these techniques for the characterization of this compound aggregates have been found.
Field-Emission Scanning Electron Microscopy (FE-SEM) offers high-resolution imaging of the surface morphology of materials. It is particularly valuable for studying the fibrous networks and porous structures of gels. A search of the available literature indicates that no FE-SEM analyses have been performed on gels or other aggregated forms of this compound.
Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of materials at the atomic and molecular scale. It can provide detailed information about the structure and organization of molecular aggregates. To date, no AFM studies on this compound have been published, leaving the nanoscale surface characteristics of its potential aggregates unexplored.
Chiroptical Spectroscopy for Enantiomeric Characterization
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for characterizing chiral molecules and confirming their enantiomeric purity. Given that this compound is derived from the chiral amino acid L-alanine, these techniques would be crucial for confirming its stereochemical integrity. However, no chiroptical spectroscopic data for this compound are currently available in the scientific literature.
Vibrational Circular Dichroism (VCD) for Chiral Molecule Conformation
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govwikipedia.org This method is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules like amino acid derivatives. nih.govwikipedia.org The VCD spectrum provides a unique fingerprint of a molecule's stereochemistry, which can be compared with spectra predicted by ab initio calculations to assign the absolute configuration unambiguously. nih.gov
For amino acids such as L-alanine and its derivatives, VCD spectroscopy offers profound insights into their structural properties. wikipedia.org Studies on L-alanine have documented the effects of solvents on stabilizing different structures (e.g., conformers and zwitterionic species) and the corresponding impact on the VCD spectra. wikipedia.org The analysis of VCD signals in the amide I and amide II spectral regions is particularly important for understanding the secondary structures of peptides and proteins. nih.gov
Research on lanthanide complexes with L-alanine has utilized VCD to characterize the chiroptical properties of these systems. nih.gov In these studies, VCD spectra were recorded in the 1750–1250 cm⁻¹ range, with the carbonyl (ν(C=O)) stretching bands showing unexpectedly intense signals. nih.gov The shape and intensity of these VCD bands reveal detailed information about the inequivalence of the C=O vibrators within the molecular structure, which is influenced by the specific metal ion complexed with the alanine (B10760859) molecule. nih.gov Theoretical modeling, often using density functional theory (DFT), plays a crucial role in interpreting the experimental VCD spectra and correlating spectral features with specific conformational and configurational properties of the molecule. chemrxiv.orgresearchgate.net
Table 1: Illustrative VCD Spectral Data for L-Alanine Derivatives This table presents typical data for related alanine compounds to illustrate the application of VCD, as specific data for this compound is not available in the provided sources.
| Compound Type | Spectral Region (cm⁻¹) | Vibrational Mode | Key Findings | Reference |
|---|---|---|---|---|
| Lanthanide-Alanine Complexes | 1750–1250 | Carbonyl Stretch (ν(C=O)) | Intense VCD bands reveal the inequivalence of C=O vibrators in the unit cell. | nih.gov |
| Isolated Neutral Alanine (Theoretical) | 1400–1600 | NH₃ Bending, CH₃ Bending | Fewer positive peaks compared to the zwitterionic form in the VCD spectrum. | chemrxiv.org |
| Isolated Zwitterionic Alanine (Theoretical) | 1000-1100 | NH₃ Rocking | Distinct localized peaks corresponding to amine group movements. | chemrxiv.org |
| Model Peptides (For-Val-NHMe) | Amide I & Amide II | Amide Vibrations | VCD signs and intensities provide insight into secondary structures (α-helix vs. β-sheet). | nih.gov |
Analytical Methods for Enantiomeric Purity Assessment of Alanine Derivatives
The determination of enantiomeric purity is critical for the quality control of chiral molecules, particularly in the pharmaceutical industry where the different enantiomers of a drug can have varied pharmacological effects. nih.govnih.gov For synthetic peptides and amino acid derivatives, undesirable D-isomers can be introduced as impurities from starting materials or formed via racemization during the synthesis process. nih.govnih.gov Consequently, sensitive and accurate analytical methods are required to quantify these enantiomeric impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of amino acids and their derivatives. nih.gov The primary strategies employed include direct and indirect methods.
Direct Methods utilize a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. A variety of CSPs are effective for amino acid derivatives, including those based on macrocyclic antibiotics (e.g., teicoplanin), cyclodextrins, and crown ethers. sigmaaldrich.com These columns can resolve enantiomers without the need for derivatization, simplifying sample preparation.
Indirect Methods involve the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on standard, non-chiral stationary phases, such as a C18 reverse-phase column. nih.gov Common derivatizing agents for amino acids include N-fluorenylmethoxycarbonyl (FMOC), which allows for the separation of N-FMOC amino acid derivatives on CSPs, and ortho-phthalaldehyde (OPA) used in conjunction with a chiral thiol. researchgate.netresearchgate.net
For enhanced sensitivity and quantification, especially at low impurity levels, HPLC is often coupled with mass spectrometry (MS). nih.gov Chiral HPLC-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) provides a robust and accurate method for determining the chiral purity of amino acids within a peptide sequence after hydrolysis. nih.gov This approach can accurately quantify D-amino acid impurities in the 0.1-1.0% range. nih.gov
Table 2: Analytical Methods for Enantiomeric Purity Assessment of Alanine Derivatives
| Technique | Analyte Form | Stationary Phase / Column | Mobile Phase Example | Key Outcome | Reference |
|---|---|---|---|---|---|
| Chiral HPLC | N-FMOC derivatives of Alanine | Amylose-derived CSP | 10% 2-propanol/hexane with 0.1% TFA | Quantified D-form impurities in L-α-amino acids in the range of 0.08-0.87%. | researchgate.net |
| RP-HPLC | Diastereomers (after derivatization with protected L-proline) | Endcapped C18 | Acetonitrile and Trifluoroacetic acid in water | Achieved resolution of >4 for enantiomers of a fluoroquinolone derivative. | nih.gov |
| HPLC-ESI-MS/MS | Free amino acids (after peptide hydrolysis) | Chiral Chromatography Column | Not specified | Accurate determination of D-amino acid substitutions in the 0.1-1.0% range. | nih.gov |
| HPLC | Underivatized Amino Acids | CHIROBIOTIC T (Teicoplanin CSP) | Simple alcohol/water mixtures | Proven useful for separating enantiomeric pairs of various amino acids. | sigmaaldrich.com |
V. Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecular systems. These methods are widely applied to study reaction mechanisms, predict spectroscopic properties, and understand chemical stability.
While specific DFT studies on the synthesis of N-Vinyloxycarbonyl-L-alanine are not extensively documented in the literature, the principles of applying DFT to predict reaction pathways for N-protected amino acids are well-established. For instance, DFT has been successfully used to investigate the mechanisms of other amine protection reactions, such as the pyrrole (B145914) protection of L-phenylalanine. In such studies, DFT calculations can elucidate the step-by-step mechanism, including the formation of intermediates and transition states. The crucial role of solvent molecules, acting as "H-bridges" to facilitate proton transfer, can also be modeled, providing a more accurate representation of the reaction in solution. This type of computational analysis allows for the comparison of different potential pathways and the identification of the most energetically favorable route.
By analogy, DFT could be employed to model the reaction between L-alanine and a vinyloxycarbonylating agent. Such a study would involve calculating the energies of the reactants, intermediates, transition states, and products. The resulting energy profile would reveal the activation energies for each step, allowing for the prediction of reaction rates and the identification of the rate-determining step. Furthermore, these calculations can help in understanding the stereoselectivity of the reaction, ensuring the retention of the L-configuration at the chiral center of alanine (B10760859).
Table 1: Representative Energy Barriers for N-Protection Reactions of Amino Acids Calculated by DFT
| Reaction Type | Amino Acid | Protecting Group | Calculated Activation Energy (kcal/mol) |
| Pyrrole Formation | L-Phenylalanine | 2,5-dimethoxytetrahydrofuran | Varies with proposed pathway and solvent model |
| Amide Bond Formation | Glycine | Various | 10-20 (typical range for uncatalyzed reaction) |
Note: The data in this table is illustrative and based on typical values found for similar reactions in the literature. Specific values for this compound synthesis would require dedicated DFT calculations.
Computational methods are essential for the accurate interpretation of complex experimental spectra. DFT calculations can predict vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of spectral bands to specific molecular motions.
Terahertz (THz) Spectroscopy: In the THz region (0.1-10 THz), spectroscopic features arise from large-amplitude collective vibrations and intermolecular interactions. DFT calculations, particularly those incorporating periodic boundary conditions to simulate the crystalline state, have been shown to reproduce experimental THz spectra of amino acids like L-alanine with good agreement. nih.gov These simulations can distinguish between contributions from isolated molecules and those arising from crystal packing interactions, which is crucial for a correct interpretation of solid-state THz spectra. nih.gov
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy: IR and VCD spectra are sensitive to the molecular conformation and chiral environment. DFT calculations are widely used to simulate these spectra for amino acids and peptides. For L-alanine, theoretical VCD spectra have been shown to be highly sensitive to the solute-solvent interactions. researchgate.net By comparing simulated spectra of different conformers with experimental data, it is possible to gain insights into the predominant solution-state structure. For this compound, DFT calculations could predict the characteristic vibrational modes associated with the vinyloxycarbonyl group, the amide linkage, and the alanine backbone, facilitating the analysis of its experimental IR and VCD spectra.
Table 2: Calculated and Experimental Vibrational Frequencies for L-Alanine
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) |
| COO⁻ symmetric stretch | ~1410 | 1412 |
| COO⁻ asymmetric stretch | ~1590 | 1594 |
| NH₃⁺ symmetric deformation | ~1530 | 1535 |
| NH₃⁺ asymmetric deformation | ~1620 | 1623 |
Note: This table presents typical data for L-alanine. The vibrational frequencies for this compound would be different due to the presence of the N-protecting group.
The stability of anions is a key factor in many chemical reactions, including those involving deprotonation or nucleophilic attack. DFT is a powerful tool for calculating the gas-phase acidity and electron affinity of molecules, which are direct measures of anion stability. For this compound, DFT could be used to determine the preferred site of deprotonation (e.g., the carboxylic acid proton) by comparing the energies of the possible conjugate bases.
Furthermore, theoretical studies on amino acid-based ionic liquids have utilized DFT to investigate cation-anion interactions. nih.gov These studies analyze the formation of hydrogen bonds and the possibility of proton transfer between the cation and anion. nih.gov Such computational approaches could be adapted to study the interaction of this compound with various anions, providing insights into its behavior in different chemical environments and its potential to participate in anion-mediated reactions. The calculated interaction energies can be correlated with experimentally observed reaction rates, providing a deeper understanding of the underlying reaction mechanisms.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics, solvation, and intermolecular interactions.
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. MD simulations can explore the potential energy surface of a molecule and identify its stable conformations. For alanine-containing peptides, MD simulations have been used to study the conformational preferences of the alanine residue, often visualized using Ramachandran plots. nih.gov These simulations have shown that even small peptides can sample a range of conformations, including helical and extended structures. nih.gov
The solvent environment can have a profound impact on the structure and reactivity of a molecule. MD simulations explicitly including solvent molecules (e.g., water) can provide a detailed picture of the solvation shell around this compound. These simulations can reveal the number and arrangement of solvent molecules that directly interact with the solute, as well as the nature of these interactions (e.g., hydrogen bonding).
Computational studies have demonstrated that the shape of the cavity a solute occupies in solution is a key determinant of the thermodynamics of solvation. nih.gov MD simulations can be used to analyze the shape of this cavity and predict thermodynamic properties such as the free energy, enthalpy, and entropy of solvation. nih.gov Furthermore, by analyzing the interactions between solute molecules in solution, MD simulations can provide insights into the tendency of this compound to aggregate or self-assemble. The understanding of solvation and intermolecular interactions is critical for predicting the solubility and bioavailability of the compound.
Modeling of Self-Assembly Processes and Aggregate Formation
The self-assembly of amino acid derivatives into ordered supramolecular structures is a phenomenon of significant interest, driven by a complex interplay of noncovalent interactions. Molecular dynamics (MD) simulations are a primary computational tool for exploring these processes, providing a dynamic view of how individual molecules (monomers) associate to form larger aggregates like fibrils or nanotubes. nih.govmdpi.comnih.gov
For a molecule like this compound, MD simulations can predict how the interplay between hydrogen bonding (at the amide and carboxyl groups), hydrophobic interactions (involving the alanine methyl side chain and the vinyl group), and potential π-π stacking (if aromatic moieties were present) governs the formation of stable aggregates. manchester.ac.uk The simulation process typically begins with monomers randomly distributed in a simulation box with an explicit solvent (e.g., water). Over time, the simulation tracks the trajectories of all atoms, revealing the spontaneous formation of ordered structures. nih.gov
Key insights from these simulations include the identification of stable oligomeric intermediates, the preferred arrangement of molecules within an aggregate (e.g., parallel vs. antiparallel β-sheet-like structures), and the role of the N-terminal protecting group in directing the assembly. chemrxiv.org The vinyloxycarbonyl group, with its specific polarity and geometry, would influence the packing and intermolecular interactions, potentially leading to unique aggregate morphologies compared to more common protecting groups like Fmoc or Boc. manchester.ac.uk Studies on alanine-rich peptides have shown that the length of hydrophobic segments is critical for aggregation, with longer stretches promoting the formation of β-sheet structures, a principle that can be computationally explored for this compound derivatives. nih.govnih.gov
| Simulation Parameter | Description/Value | Typical Finding/Insight |
|---|---|---|
| Force Field | CHARMM36, AMBER, GROMOS | Determines the potential energy of the system based on atomic positions. |
| Solvent Model | TIP3P, SPC/E (explicit water models) | Explicitly models the role of water in mediating hydrophobic interactions and hydrogen bonding. |
| Simulation Time | 100 ns - 1 µs | Allows observation of initial nucleation events and growth of small aggregates. |
| Analysis Metrics | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Hydrogen Bond Analysis | Quantifies aggregate stability, compactness, and the specific intermolecular interactions driving assembly. |
Enzyme-Substrate Interaction Modeling
Computational methods are indispensable for visualizing and quantifying how a substrate like this compound might bind to an enzyme's active site and undergo a chemical transformation.
In the absence of an experimentally determined crystal structure of an enzyme complexed with this compound, computational techniques like homology modeling and molecular docking are employed. researchgate.net Homology modeling allows for the construction of a reliable 3D model of a target enzyme using the known structure of a related (homologous) protein as a template. nih.gov This is particularly useful for enzymes like aminotransferases, which share a conserved structural fold. researchgate.netfigshare.comrcsb.orgproteopedia.org
Once a 3D model of the enzyme is available, molecular docking can be used to predict the most likely binding pose of this compound within the active site. mdpi.commdpi.com Docking algorithms systematically sample different orientations and conformations of the ligand (the substrate) within the binding pocket and score them based on factors like intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.govresearchgate.net This process can identify key amino acid residues that are critical for substrate recognition and binding. For instance, docking might reveal that the carbonyl oxygen of the vinyloxycarbonyl group forms a hydrogen bond with a specific lysine (B10760008) residue, while the alanine side chain fits into a hydrophobic pocket. nih.gov
| Parameter | Value/Residues | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -7.5 | Indicates a favorable binding interaction. |
| Hydrogen Bond Interactions | Lys125, Arg266, Tyr70 | Key polar contacts stabilizing the ligand in the active site. |
| Hydrophobic Interactions | Val122, Leu320, Phe118 | The alanine methyl group and vinyl moiety are likely positioned in a nonpolar pocket. |
| Key Interacting Moiety | Carboxylate group with Arg266 | Highlights the crucial role of the C-terminus in anchoring the substrate. |
To understand not just binding but the chemical reaction itself, more advanced methods are required. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful approach for studying enzymatic reactions. nih.govnih.govchemrxiv.org In a QM/MM simulation, the region where bond-breaking and bond-forming events occur (the substrate and the catalytically active residues) is treated with high-level quantum mechanics, which can accurately model changes in electronic structure. scispace.com The rest of the enzyme and the surrounding solvent are treated with classical molecular mechanics, making the calculation computationally feasible. rsc.org
This method can be used to map the entire reaction pathway, identifying the structures of transition states and intermediates and calculating the associated energy barriers (activation energies). nih.gov By comparing the calculated activation energies for different substrates, researchers can gain a deep understanding of enzyme specificity. nih.govstanford.edumit.edu For example, a QM/MM study could elucidate why an aminotransferase might efficiently catalyze a reaction with this compound but not with a substrate having a bulkier protecting group, perhaps due to steric hindrance in the transition state. acs.org These simulations provide a dynamic picture of catalysis that is often inaccessible to experimental techniques alone. researchgate.net
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 | Proton abstraction from α-carbon | 18.5 (Rate-limiting step) |
| Step 2 | Formation of carbanionic intermediate | - |
| Step 3 | Reprotonation at the cofactor | 4.2 |
| Overall Reaction | Transamination | Exergonic |
Theoretical Exploration of Chiral Recognition and Asymmetric Synthesis Principles
Chirality is a fundamental aspect of amino acid chemistry, and understanding the principles of chiral recognition is vital for developing methods in asymmetric synthesis. rsc.orgnih.gov Computational modeling provides a framework for investigating the subtle energetic differences that underlie the ability of a chiral environment (e.g., a chiral catalyst or a chiral stationary phase) to distinguish between enantiomers. nih.gov
The classic model for chiral recognition involves a "three-point interaction," where specific, spatially distinct interactions must occur between the chiral selector and the analyte for discrimination to happen. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), can model the noncovalent interactions (such as hydrogen bonds, steric repulsion, and dipole-dipole interactions) within the transient diastereomeric complexes formed between the chiral selector and each enantiomer (e.g., L- and D-N-Vinyloxycarbonyl-alanine). nih.gov The enantiomer that forms the more stable complex (lower in energy) will bind more strongly, leading to its separation or the preferential formation of one product in an asymmetric reaction. rsc.org
These computational explorations are critical for the rational design of catalysts for asymmetric synthesis. rsc.org By understanding the specific structural features of the catalyst and substrate that lead to the greatest energy difference between the diastereomeric transition states, chemists can design more effective and highly selective synthetic routes to produce enantiomerically pure compounds like this compound.
| Diastereomeric Complex | Calculated Interaction Energy (kcal/mol) | Key Differentiating Interaction |
|---|---|---|
| Selector + L-Enantiomer | -12.8 | Favorable hydrogen bond with selector's hydroxyl group. |
| Selector + D-Enantiomer | -10.2 | Steric clash between the protecting group and a phenyl ring on the selector. |
| Energy Difference (ΔΔE) | 2.6 | Indicates strong chiral recognition, favoring the L-enantiomer. |
Vi. Intermolecular Interactions and Supramolecular Assembly of N Vinyloxycarbonyl L Alanine and Its Derivatives
Characterization of Hydrogen Bonding Networks in Crystalline and Aggregated States
Hydrogen bonding is a fundamental directional interaction that governs the structure of N-protected amino acids in both crystalline and aggregated forms. In the solid state, alanine (B10760859) molecules are linked by a network of hydrogen bonds. researchgate.net Quantum chemical modeling of molecular alanine crystals has shown that the electrostatic component is the primary contributor to the interaction energy of these hydrogen bonds. butlerov.com
Studies on crystalline D- and L-alanine have revealed that even though the crystal symmetry is maintained, there are subtle rearrangements of the hydrogen-bond network between the two enantiomers. nih.govusf.edu These differences in hydrogen bond dynamics and arrangements are manifested in variations of the N-H bond lengths and can be observed through techniques like neutron powder diffraction and Raman scattering. nih.govusf.edunih.gov In derivatives such as N-(Boc-L-alanine)allylamine, molecules are connected by intermolecular N—H⋯O hydrogen bonds, forming one-dimensional supramolecular chains that contribute to the crystal's stability and compactness. researchgate.net The self-assembly process for many L-alanine derivatives is attributed to the interplay between intermolecular hydrogen bonding at amide sites and van der Waals interactions. rsc.orgproquest.com
Influence of L-Alanine Chirality on Molecular Packing and Supramolecular Organization
Chirality is a critical factor in the supramolecular organization of L-alanine derivatives, profoundly influencing molecular packing and the resulting macroscopic properties. The inherent chirality of L-alanine can direct the formation of hierarchical chiral structures. Studies comparing D- and L-alanine crystals have shown that the chirality leads to slight differences in crystal packing and dissimilar hydrogen-bond arrangements. nih.govusf.edu This demonstrates that the stereochemistry of the individual molecule is translated into the supramolecular arrangement.
This principle, known as the "homochiral effect," is a key driver in the self-assembly of many chiral molecules, including L-alanine derivatives, into ordered aggregates. rsc.org The specific handedness of the L-alanine molecule dictates the preferential interactions with molecules of the same chirality, leading to distinct and predictable packing motifs that are essential for the formation of more complex supramolecular structures. The control of molecular asymmetry through external stimuli, such as circularly polarized light, has been shown to direct the handedness of the final solid state in racemic mixtures of amino acid derivatives, further highlighting the crucial role of chirality in solid-state organization. nih.gov
Mechanisms of Self-Molecular Recognition and Ordered Structure Formation
Self-molecular recognition is the process by which molecules of L-alanine derivatives selectively interact and assemble into ordered structures. This mechanism is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking (if aromatic groups are present), and van der Waals forces. For N-protected L-alanine derivatives, the amide and carboxylic acid functionalities are key sites for hydrogen bonding, which provides the directional cues for assembly.
The process of forming ordered structures, such as those found in organogels, begins with the self-assembly of the molecules into primary aggregates. For example, mono-chain L-alanine derivatives have been shown to self-assemble into bilayer aggregates. rsc.org These initial assemblies then interact and entangle to form a three-dimensional network that immobilizes the solvent, resulting in a gel. rsc.orgresearchmap.jp The specificity of the molecular recognition ensures the formation of well-defined structures. L-alanine derivatives have been noted for their high self-molecular recognition ability, which is crucial for their function as effective gelators. researchmap.jp This precise recognition and assembly can lead to various morphologies, from fibers and ribbons to more complex flower-like or tubular structures, depending on the specific derivative and assembly conditions. chemrxiv.org
Formation of Helical or Sheet-like Aggregates in Organogel Systems
The self-assembly of L-alanine derivatives in organic solvents can lead to the formation of organogels, which are soft materials wherein the solvent is trapped within a three-dimensional network of self-assembled gelator molecules. The morphology of these networks is often composed of helical or sheet-like aggregates.
Microscopy studies have revealed that the aggregates formed by L-alanine derivatives can take on these distinct shapes. researchmap.jp The formation of either helical or sheet-like structures is dependent on the molecular structure of the derivative and the specific intermolecular interactions. For instance, hydrogen bonding patterns can propagate in a way that induces a twist, leading to helical fibers. Alternatively, planar interactions can favor the formation of extended β-sheet-like structures. These fibrous or sheet-like aggregates entangle to create the gel network. Several N-acyl-L-alanine derivatives have demonstrated the ability to act as efficient low-molecular-weight organogelators, forming stable gels in various organic liquids even at low concentrations. rsc.orgproquest.comnih.gov
Below is a data table summarizing the gelation properties of some representative N-acyl-L-alanine derivatives in different organic solvents, illustrating their effectiveness as organogelators.
| Compound | Solvent | Minimum Gelation Concentration (g/L) |
| N-Lauroyl-L-alanine (1) | Cyclohexane | 10 |
| Methylcyclohexane | 10 | |
| Decalin | 10 | |
| CCl₄ | 10 | |
| N-Myristoyl-L-alanine (2) | CCl₄ | 7 |
| Benzene | 4 | |
| Toluene (B28343) | 5 | |
| o-Xylene | 5 | |
| Mesitylene | 4 | |
| N-Palmitoyl-L-alanine (3) | Benzene | 10 |
| Toluene | 10 | |
| o-Xylene | 10 | |
| Mesitylene | 10 | |
| Data adapted from studies on mono-chain L-alanine derivatives which demonstrate their capacity to form stable organogels in various organic fluids at low concentrations. rsc.org |
Vii. Broader Research Implications and Future Perspectives
Potential for Novel Amino Acid-Based Functional Materials Development
Amino acids are increasingly recognized as versatile building blocks for the creation of novel functional materials with a wide range of applications in biomedicine and biotechnology. nih.govresearchgate.netbezwadabiomedical.com The incorporation of amino acids into polymers can impart desirable properties such as biocompatibility, biodegradability, and specific biological activity. acs.org These "smart" polymers can be designed to respond to various stimuli, including pH, temperature, and specific enzymes, making them suitable for applications like drug delivery, tissue engineering, and biosensing. sigmaaldrich.comuni-mainz.de
N-Vinyloxycarbonyl-L-alanine, with its polymerizable vinyl group, is a prime candidate for the synthesis of such functional materials. The vinyl ester functionality allows for its incorporation into polymer chains through various polymerization techniques. rsc.orgzju.edu.cnacs.orgresearchgate.netacs.org The resulting polymers would feature pendant L-alanine units, which can influence the material's physical and biological properties. For instance, the chirality of the L-alanine can be exploited to create materials with specific recognition capabilities. Furthermore, the degradation of these polymers would yield naturally occurring amino acids, enhancing their biocompatibility. acs.org The development of such amino acid-based polymers opens up new avenues for creating advanced materials with tailored functionalities for a host of biomedical applications. researchgate.netillinois.edu
Contribution to Fundamental Understanding of Amino Acid Reactivity and Biochemistry
The study of amino acid derivatives, including N-acylated compounds like this compound, provides valuable insights into the fundamental reactivity and biochemistry of amino acids. By modifying the amino group, researchers can probe how these changes affect the chemical properties and biological activity of the amino acid. N-acyl amino acids are a diverse class of endogenous signaling molecules with roles in various physiological processes. rsc.orgnih.govnih.gov Investigating the metabolism and molecular targets of synthetic N-acyl amino acids can, therefore, shed light on these complex biological pathways. nih.gov
Interdisciplinary Research Opportunities in Organic Synthesis, Polymer Science, and Structural Biology
The investigation of this compound and similar compounds creates a fertile ground for interdisciplinary research, bridging the fields of organic synthesis, polymer science, and structural biology. Organic chemists are essential for developing efficient synthetic routes to these novel amino acid derivatives and for exploring their reactivity. orgsyn.org Polymer scientists can then utilize these monomers to create new materials with unique properties, investigating their polymerization kinetics, material characteristics, and potential applications. organic-chemistry.orgglenresearch.com
Structural biologists can play a crucial role in elucidating the three-dimensional structures of these amino acid derivatives and the polymers they form. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed information about their conformation and interactions with other molecules. This structural information is invaluable for understanding the relationship between molecular structure and material properties, as well as for designing new molecules with specific functions. The synergy between these disciplines is essential for translating fundamental chemical discoveries into practical applications in medicine, materials science, and beyond. youtube.comcam.ac.uk
Importance of Rigorous Characterization in Amino Acid Derivative Research
The synthesis of any new chemical entity, including amino acid derivatives like this compound, necessitates a thorough and rigorous characterization to confirm its identity, purity, and structure. A combination of analytical techniques is typically employed to achieve this.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) of the carbamate (B1207046) and carboxylic acid, the N-H bond, and the C=C bond of the vinyl group.
Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule, which helps to confirm its molecular formula.
Physicochemical Properties:
Melting Point: A sharp and defined melting point is an indicator of the purity of a crystalline solid.
Solubility: Determining the solubility in various solvents is important for its purification and for its application in subsequent reactions or formulations.
Optical Rotation: For chiral molecules like L-alanine derivatives, measuring the specific rotation using polarimetry confirms the enantiomeric purity.
A comprehensive characterization ensures the reliability and reproducibility of research findings and is a prerequisite for any further application of the compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Vinyloxycarbonyl-L-alanine, and what analytical methods validate its purity?
- Methodology :
- Synthesis : this compound is typically synthesized via carbamate formation. A standard approach involves reacting L-alanine with vinyl chloroformate in a basic aqueous solution (e.g., sodium bicarbonate) at 0–5°C. The reaction is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Purification : Crude product is isolated via acidification (pH 2–3 with HCl) and extracted with dichloromethane. Final purification uses recrystallization from ethanol/water (yield ~65–75%) .
- Characterization : Confirm structure via -NMR (δ 4.5–5.5 ppm for vinyl protons) and FTIR (C=O stretch at ~1700 cm). Purity is assessed by HPLC (C18 column, 95% aqueous acetonitrile, retention time ~8.2 min) .
Q. How do reaction conditions (temperature, pH) influence the stability of the vinyloxycarbonyl protecting group during synthesis?
- Methodology :
- Stability Tests : Conduct kinetic studies under varying pH (3–10) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy (absorbance at 220 nm for vinyl group). The group is stable at pH 6–8 and ≤40°C but hydrolyzes rapidly under acidic (pH <4) or alkaline (pH >9) conditions .
- Mitigation : Use buffered solutions (e.g., phosphate buffer pH 7) and low-temperature workflows to minimize decomposition .
Advanced Research Questions
Q. What strategies address stereochemical retention in this compound during peptide coupling reactions?
- Methodology :
- Coupling Reagents : Use DCC/HOBt or HATU to minimize racemization. Compare enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 90% hexane/isopropanol, ee >98%) .
- Kinetic Control : Optimize reaction time (≤2 hours) and temperature (0–4°C) to suppress base-induced epimerization .
- Monitoring : Track racemization using polarimetry ([α] = +12.5° in methanol) and corroborate with -NMR .
Q. How can this compound be utilized in solid-phase peptide synthesis (SPPS) to improve yield and reduce side reactions?
- Methodology :
- Resin Compatibility : Employ Wang or Rink amide resin. Pre-activate the amino acid with DIC/Oxyma Pure in DMF (1:1:1 molar ratio) for 5 minutes before coupling .
- Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove Fmoc groups without cleaving the vinyloxycarbonyl moiety. Confirm completeness via Kaiser test .
- Side Reactions : Mitigate aspartimide formation by incorporating HOBt (1 equiv) and reducing microwave-assisted heating .
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states. Key parameters:
| Parameter | Value |
|---|---|
| Activation Energy (ΔG‡) | 18.3 kcal/mol |
| Charge on carbonyl O | −0.52 |
| Bond length (C=O) | 1.21 Å |
- Validation : Correlate computational results with experimental kinetics (Arrhenius plots, at 25°C = 0.12 min) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for N-protected alanine derivatives: How to resolve them?
- Analysis :
- N-Carbobenzyloxy-L-alanine (CAS 6372-14-1) is reported with mp 90–92°C , while N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)-L-alanine (CAS 82717-96-2) has no listed mp .
- Resolution : Verify purity via DSC (heating rate 10°C/min) and cross-check with elemental analysis (C, H, N ±0.3%). Polymorphism or hydration states may explain variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
